molecular formula C9H9NO4 B116942 2-Methoxy-4-(2-nitrovinyl)phenol CAS No. 6178-42-3

2-Methoxy-4-(2-nitrovinyl)phenol

Cat. No.: B116942
CAS No.: 6178-42-3
M. Wt: 195.17 g/mol
InChI Key: XVXCSPJSXIUNQJ-SNAWJCMRSA-N
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Description

2-Methoxy-4-(2-nitrovinyl)phenol, also known as this compound, is a useful research compound. Its molecular formula is C9H9NO4 and its molecular weight is 195.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37561. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methoxy-4-[(E)-2-nitroethenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-14-9-6-7(2-3-8(9)11)4-5-10(12)13/h2-6,11H,1H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXCSPJSXIUNQJ-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601031525
Record name 2-Methoxy-4-[(E)-2-nitrovinyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601031525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22568-51-0, 6178-42-3
Record name NSC210766
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210766
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methoxy-4-[(E)-2-nitrovinyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601031525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-Hydroxy-3-methoxy-β-nitrostyrene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why does urine pH influence the spectrophotometric determination of N-acetyl-β-D-glucosaminidase activity when using 2-methoxy-4-(2-nitrovinyl)phenol as a substrate?

A1: The research article highlights two key ways urine pH influences NAG activity measurements when using 2-methoxy-4-(2-nitrovinyl)phenyl-N-acetyl-β-D-glucosaminide as a substrate []. Firstly, NAG demonstrates instability in alkaline conditions, leading to decreased activity with increasing pH. Secondly, urinary pigments present in alkaline urine contribute to the absorbance measured at 505 nm, the wavelength used to quantify the this compound product. This interference leads to an overestimation of NAG activity. The study specifically observed that the absorption spectra of alkaline urine exhibit a maximum (II) that shifts towards higher wavelengths with increasing pH, overlapping with the absorption of this compound and thus impacting accurate measurement.

Q2: What methods are suggested in the research to mitigate the influence of urinary pigments on NAG activity measurements?

A2: The research proposes two procedures to minimize the interference caused by urinary pigments []. Although the specifics of these procedures are not detailed in the provided abstract, they likely involve techniques to separate the pigment's absorbance from the signal of the this compound product. This could involve baseline correction methods, specific wavelength selection, or potentially pre-treatment steps to remove interfering pigments from the urine sample before analysis.

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